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molecular formula C10H13ClO B040824 ((3-Chloropropoxy)methyl)benzene CAS No. 26420-79-1

((3-Chloropropoxy)methyl)benzene

Cat. No. B040824
M. Wt: 184.66 g/mol
InChI Key: XYQPOKBAQDQMQP-UHFFFAOYSA-N
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Patent
US04743691

Procedure details

In a 2 l flask, a mixture of 3-chloropropanol (56.7 g), benzyl bromide (102.6 g) and dry THF (600 ml) is stirred and cooled with ice/salt mixture. Potassium tert-butoxide (70 g) is added in portions (5-10 g), maintaining the internal temperature at about 0° C. After the mixture is stirred for 3 more hours at room temperature, the solvent is evaporated. Addition of 1N HCl (1 l), extraction with ether (1 l), and evaporation of solvent gives crude material (113.6 g), which is distilled under vacuum to give 1-chloro-3-benzyloxypropane (108.4 g) b.p.0.01 60°-80° C.
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
102.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][OH:5].[CH2:6](Br)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CC(C)([O-])C.[K+]>C1COCC1>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
56.7 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
102.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice/salt mixture
STIRRING
Type
STIRRING
Details
After the mixture is stirred for 3 more hours at room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
Addition of 1N HCl (1 l), extraction
CUSTOM
Type
CUSTOM
Details
with ether (1 l), and evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gives crude material (113.6 g), which
DISTILLATION
Type
DISTILLATION
Details
is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCCOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108.4 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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